molecular formula C11H13FO3 B13684427 Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate CAS No. 263239-27-6

Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate

Cat. No.: B13684427
CAS No.: 263239-27-6
M. Wt: 212.22 g/mol
InChI Key: HNYJEGAUZVYRDV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(4-fluorophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(4-fluorophenyl)-3-hydroxypropanol.

    Substitution: 3-(4-methoxyphenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The hydroxypropanoate moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-fluorophenyl)-3-oxopropanoate
  • Ethyl 4-fluorobenzoylacetate
  • Ethyl 3-(4-methoxyphenyl)-3-hydroxypropanoate

Uniqueness

Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate is unique due to the presence of both a fluorophenyl group and a hydroxypropanoate moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of various bioactive molecules and specialty chemicals.

Properties

CAS No.

263239-27-6

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H13FO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,2,7H2,1H3

InChI Key

HNYJEGAUZVYRDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)F)O

Origin of Product

United States

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